(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether, an iodine substituent, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyl ether derivative, followed by iodination and methoxylation. The final step involves the formation of the diazinane-2,4,6-trione ring system under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine substituent or reduce the diazinane ring.
Substitution: The benzyl ether and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan Hydrogels: Biocompatible materials used in biomedical applications.
Uniqueness
(5E)-5-{[4-(BENZYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C26H21IN2O5 |
---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H21IN2O5/c1-16-8-10-19(11-9-16)29-25(31)20(24(30)28-26(29)32)12-18-13-21(27)23(22(14-18)33-2)34-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,28,30,32)/b20-12+ |
InChI Key |
LAOVDEPQKZHZRC-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)OC)C(=O)NC2=O |
Origin of Product |
United States |
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